Tau Peptide (306-317) Trifluoroacetate

Description

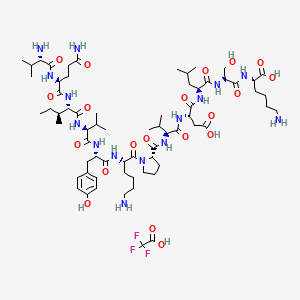

Tau Peptide (306-317) Trifluoroacetate is a synthetic peptide fragment derived from the microtubule-associated protein tau, which plays a critical role in stabilizing neuronal microtubules. This peptide corresponds to residues 306–317 of the human tau protein and is synthesized as a trifluoroacetate (TFA) salt to enhance solubility and stability during purification and storage. Its sequence is H-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-OH (trifluoroacetate salt) with a molecular formula of C₇₀H₁₁₃N₁₇O₂₁ and a molecular weight of 1,528.77 g/mol .

The peptide is utilized extensively in neurodegenerative disease research, particularly in studies investigating tau aggregation mechanisms in Alzheimer’s disease and related tauopathies. Its trifluoroacetate counterion aids in maintaining structural integrity during lyophilization and reconstitution, though residual TFA may influence experimental outcomes in certain biological assays .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H109N15O18.C2HF3O2/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67;3-2(4,5)1(6)7/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98);(H,6,7)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMWNSLEDXQUQM-UTMUFNNMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H110F3N15O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1502.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Activation

-

Resin type : Rink amide MBHA resin (0.6 mmol/g loading) is preferred for C-terminal amidation.

-

Coupling reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) ensure efficient amino acid activation.

-

Deprotection : 20% piperidine in DMF removes Fmoc groups between coupling steps.

Sequence Assembly

The peptide sequence 306VQIVYKPVDLSK317 is assembled residue-by-residue. Key challenges include:

Table 1: Synthetic Parameters for SPPS of Tau (306-317)

| Parameter | Value/Description | Source |

|---|---|---|

| Resin | Rink amide MBHA, 100–200 mesh | |

| Coupling time | 60 min per residue | |

| Temperature | 25°C (room temperature) | |

| Pseudoproline usage | VaIψMe,Mepro at positions 307–308 |

Recombinant Expression and Fragmentation

For large-scale production, recombinant expression in Escherichia coli followed by enzymatic cleavage offers a cost-effective alternative.

Plasmid Design and Protein Expression

Proteolytic Cleavage

Post-purification, the tau fragment (304–380) is digested with thrombin or Factor Xa to yield 306–317:

Table 2: Recombinant Production Metrics

| Metric | Value | Source |

|---|---|---|

| Yield | 15–20 mg/L culture | |

| Purity post-cleavage | >95% (SDS-PAGE) | |

| Cleavage efficiency | 85–90% |

Purification Techniques

Crude synthetic or recombinant peptides require multi-step purification to achieve >98% purity.

Ion-Exchange Chromatography (IEC)

Reversed-Phase HPLC (RP-HPLC)

Table 3: HPLC Purification Parameters

Trifluoroacetate Salt Formation

Final conversion to the trifluoroacetate salt enhances solubility and stability:

-

Lyophilization : Purified peptide is lyophilized from 0.1% TFA.

-

Counterion exchange : Dissolved in 10 mM ammonium bicarbonate (pH 8.0) and stirred with TFA (0.01% v/v).

-

Freeze-drying : Final product is lyophilized to a white powder.

Analytical Characterization

Mass Spectrometry

Circular Dichroism (CD) Spectroscopy

Aggregation Assays

Table 4: Analytical Specifications

| Assay | Result | Source |

|---|---|---|

| Purity (HPLC) | 98.5–99.3% | |

| Aggregation propensity | 0.12 (Camsol score) | |

| Solubility in PBS | >10 mM |

Challenges and Optimization

Synthesis-Related Issues

Recombinant Production Limitations

-

Inclusion bodies : >60% of expressed protein forms insoluble aggregates, necessitating refolding.

-

Proteolytic degradation : Add 1 mM PMSF (phenylmethylsulfonyl fluoride) during cell lysis.

Comparative Analysis of Methods

Table 5: SPPS vs. Recombinant Production

| Parameter | SPPS | Recombinant |

|---|---|---|

| Yield | 50–100 mg per 0.1 mmol resin | 15–20 mg/L culture |

| Cost | $12,000–$15,000/g | $800–$1,200/g |

| Purity | 98–99% | 95–97% |

| Scalability | Limited to 50-mg batches | Kilogram-scale |

Applications in Research

Chemical Reactions Analysis

Types of Reactions: Tau Peptide (306-317) Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxide or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

Tau Peptide (306-317) is derived from the tau protein, which plays a crucial role in stabilizing microtubules in neuronal cells. The trifluoroacetate form enhances the peptide's stability and solubility, making it suitable for various experimental applications.

Key Properties:

- Stability: The trifluoroacetate form improves solubility in aqueous solutions.

- Biological Activity: It interacts with microtubules and influences tau aggregation dynamics.

Mechanisms:

- Aggregation Inhibition: This peptide has been identified as a potential inhibitor of tau aggregation, which is a hallmark of tauopathies. By preventing abnormal tau aggregation, it may mitigate neurodegenerative processes associated with AD .

- Cellular Interaction: Studies indicate that tau peptides can induce cellular responses via activation of signaling pathways related to inflammation and apoptosis.

Neurodegenerative Disease Models

Tau Peptide (306-317) is utilized in various models to study tau pathology:

- In vitro Studies: Researchers use this peptide to investigate its effects on neuronal cell cultures exposed to conditions mimicking AD. These studies often assess cellular viability, tau phosphorylation states, and aggregation propensity.

- Animal Models: The peptide is administered in transgenic mouse models of AD to evaluate its impact on cognitive function and tau pathology. Results have shown potential improvements in behavioral outcomes and reductions in tau aggregates .

Biomarker Development

The peptide's role extends to the development of biomarkers for early detection of AD:

- Phosphorylation Analysis: Research indicates that phosphorylated forms of tau, including those influenced by Tau Peptide (306-317), can serve as reliable biomarkers for diagnosing AD at asymptomatic stages .

- Mass Spectrometry Techniques: Advanced techniques like LC-MS/MS are employed to quantify tau peptides in biological samples, enhancing diagnostic accuracy .

Therapeutic Development

The potential therapeutic applications of Tau Peptide (306-317) are being actively explored:

- Peptide-Based Therapeutics: Novel formulations based on this peptide are being investigated as treatments for AD. These formulations aim to inhibit tau aggregation or promote clearance of aggregated forms from neurons .

- Combination Therapies: There is ongoing research into combining Tau Peptide (306-317) with other therapeutic agents to enhance efficacy against tau-related pathologies .

Case Studies

Mechanism of Action

The mechanism of action of Tau Peptide (306-317) Trifluoroacetate involves its interaction with microtubules and other cellular components. Tau protein binds to tubulin and regulates the assembly and stabilization of microtubules, which are essential for maintaining neuron morphology and function. In pathological conditions, tau undergoes abnormal post-translational modifications, leading to its aggregation into neurofibrillary tangles. These aggregates disrupt cellular functions and contribute to neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Key Properties of Tau Peptide (306-317) Trifluoroacetate and Analogues

Stability and Formulation Comparisons

Tau Peptide (306-317) TFA vs. CSP7 TFA

- Aggregation Behavior : Tau Peptide (306-317) TFA is prone to reversible aggregation under high humidity, similar to CSP7 TFA. However, CSP7 TFA aggregates dissociate at pH 8.0, while Tau Peptide aggregates require further characterization .

- Excipient Compatibility : CSP7 TFA exhibits superior stability in amorphous lactose (1:70 ratio), which reduces moisture-induced aggregation compared to mannitol. Tau Peptide formulations may benefit from similar excipient optimization .

Counterion Effects

- Trifluoroacetate Removal : Residual TFA in peptides like Tau (306-317) and Amyloid β-Protein (1-40) TFA can interfere with cellular assays. Methods such as HCl exchange () or dialysis are recommended for critical studies .

- Biological Interactions : In C16-KKKK-NH2 TFA, increasing TFA content reduces peptide-lipid binding enthalpy but enhances stoichiometry, suggesting counterion-dependent modulation of membrane interactions .

Critical Analysis of Contradictions and Limitations

- Reversibility of Aggregation : While CSP7 TFA aggregates are pH-reversible (), Tau Peptide aggregation mechanisms remain less defined, necessitating further study.

- Excipient Compatibility : Lactose outperforms mannitol in CSP7 TFA stabilization (), but its efficacy in Tau Peptide formulations is untested.

- Counterion Trade-offs : TFA enhances peptide solubility but may require removal for in vivo studies (), complicating translational applications.

Biological Activity

Tau peptides, particularly the Tau peptide (306-317) trifluoroacetate, are critical in understanding neurodegenerative diseases, especially tauopathies like Alzheimer's disease. The Tau protein is known for its role in stabilizing microtubules in neurons, but its aggregation into neurofibrillary tangles is a hallmark of several neurodegenerative disorders. This article delves into the biological activity of the Tau peptide (306-317), highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Structure and Properties

The Tau peptide (306-317) encompasses a segment of the Tau protein that includes the sequence VQIVYK . This hexapeptide is crucial as it forms part of the aggregation core of Tau and is involved in the self-assembly of tau oligomers. The trifluoroacetate salt form enhances its solubility and stability in biological assays.

The primary biological activity of the Tau peptide (306-317) involves its ability to inhibit Tau aggregation. Research indicates that this peptide can disrupt the formation of toxic oligomers and fibrils associated with neurodegeneration. The mechanism is thought to involve competitive inhibition where the peptide binds to aggregation-prone regions, preventing the self-assembly of full-length Tau proteins.

In Vitro Studies

- Aggregation Inhibition : Studies have shown that the Tau peptide (306-317) significantly inhibits the aggregation of Tau proteins in vitro. For instance, Thioflavin T (ThT) assays demonstrated a marked reduction in fluorescence intensity, indicating lower levels of fibril formation when treated with this peptide compared to controls .

- Dose-Dependent Effects : The inhibition of Tau polymerization was found to be dose-dependent. Higher concentrations of the Tau peptide led to more significant reductions in aggregate formation .

In Vivo Studies

- Neuroprotective Effects : In animal models, administration of the Tau peptide (306-317) has been associated with reduced neurodegeneration and improved cognitive function. The peptide appears to rescue aggregation-dependent phenotypes, suggesting potential as a therapeutic agent .

- Pharmacokinetics : The ability of this peptide to cross the blood-brain barrier has been evaluated, indicating that modifications such as trifluoroacetate enhance its bioavailability and therapeutic potential in treating tauopathies .

Case Studies

Several case studies have highlighted the efficacy of tau peptides in clinical settings:

- Alzheimer's Disease Models : In transgenic mouse models expressing human tau, treatment with Tau peptide (306-317) resulted in decreased levels of phosphorylated tau and improved behavioral outcomes .

- Safety Profiles : Long-term safety studies indicated that this peptide does not exhibit significant toxicity at therapeutic doses, making it a promising candidate for further clinical development .

Tables

Q & A

Q. Why is trifluoroacetate (TFA) commonly used as a counterion in synthetic peptides like Tau Peptide (306-317), and how does it influence solubility?

TFA is a byproduct of cleavage and purification during solid-phase peptide synthesis. It acts as a counterion for cationic peptides, stabilizing the product via ionic interactions. However, residual TFA lowers the effective peptide content in lyophilized powders and acidifies solutions, impacting solubility. Peptides with TFA counterions are typically more soluble at neutral pH due to deprotonation of acidic groups, but solubility must be optimized using buffered aqueous systems or co-solvents like DMSO .

Q. How can researchers determine residual TFA content in peptide preparations?

The United States Pharmacopeia (USP) 〈503.1〉 outlines standardized methods, including ion chromatography (IC) and nuclear magnetic resonance (NMR) spectroscopy. IC quantifies free TFA anions, while NMR detects fluorine signals (e.g., -NMR). For accurate results, calibration curves using TFA standards are essential, and sample preparation must account for peptide matrix effects .

Q. What factors should guide the selection of TFA vs. HCl salt forms in experimental design?

TFA salts are standard due to synthesis workflows but may interfere with biological assays (e.g., cytotoxicity, pH-sensitive interactions). HCl salts are less acidic and preferable for cell-based studies. Researchers should assess peptide content (lower in TFA salts due to higher molecular weight), buffer compatibility, and downstream applications (e.g., structural studies sensitive to TFA-induced conformational changes) .

Advanced Research Questions

Q. What methodological approaches enable counterion replacement (e.g., TFA to acetate) in lysine/arginine-rich peptides?

Anion-exchange resins (e.g., Amberlite IRA-400) are used to replace TFA with acetate. The process involves dissolving the TFA-peptide salt in water, passing it through the resin, and lyophilizing the eluent. Success is monitored via elemental analysis (fluorine reduction) or -NMR. Exchange rates >80% are achievable, minimizing TFA-associated acidity and toxicity .

Q. How does residual TFA affect circular dichroism (CD) spectroscopy analysis of peptide secondary structures?

TFA acidifies solutions, altering protonation states of side chains (e.g., histidine, aspartate), which can induce conformational shifts. For example, α-helical content may decrease in acidic conditions, while random coil structures dominate. Researchers should neutralize TFA-containing samples with buffers (e.g., PBS) and verify pH before CD measurements to avoid artifacts .

Q. What challenges arise in quantifying peptide content in TFA-containing formulations, and how are they resolved?

Lyophilized TFA salts report total mass (peptide + counterion), overestimating active peptide content. Amino acid analysis (AAA) or UV spectrophotometry (using extinction coefficients) provides accurate peptide quantification. For example, AAA hydrolyzes the peptide and quantifies residues via HPLC, bypassing TFA interference .

Q. How can LC-MS parameters be optimized for peptides synthesized with TFA-containing mobile phases?

TFA suppresses electrospray ionization (ESI) signals in MS. Postcolumn modifiers like propionic acid or acetic acid (0.1–0.5% v/v) enhance sensitivity by displacing TFA from peptide ions. Alternatively, on-line membrane extraction reduces TFA adduct formation, improving signal-to-noise ratios in negative-ion mode .

Q. What analytical strategies are used to study trifluoroacetate decomposition under experimental conditions?

Thermal or chemical decomposition of TFA salts releases CO, CF, and CH fragments. Gas chromatography-mass spectrometry (GC-MS) or temperature-programmed desorption (TPD) can track these products. For surface-bound studies, deconvolution of XPS or IR signals (e.g., CF at 1200–1250 cm) distinguishes TFA from acetate residues .

Q. Tables for Key Data

| Parameter | TFA Salt | Acetate Salt | HCl Salt |

|---|---|---|---|

| Molecular Weight Contribution | High (CFCOO) | Moderate (CHCOO) | Low (Cl) |

| pH in Solution | ~2–3 | ~4–5 | ~1–2 |

| Preferred Applications | Structural studies | Cell-based assays | Acid-stable assays |

| Toxicity Concerns | Moderate | Low | High (at low pH) |

| Data synthesized from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.